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Compound of Interest

Compound Name: C18H23Cl2NO3

Cat. No.: B15171524 Get Quote

Initial Note: The chemical formula C18H23Cl2NO3 did not correspond to a readily identifiable

compound in publicly available chemical databases. To fulfill the request for detailed Application

Notes and Protocols, the well-characterized, multi-targeted kinase inhibitor, Dasatinib, will be

used as a representative small molecule for high-throughput screening (HTS) applications.

Application Notes
Compound: Dasatinib Chemical Formula: C22H26ClN7O2S Molecular Weight: 488.01 g/mol

Primary Use: Therapeutic agent for chronic myeloid leukemia (CML) and acute lymphoblastic

leukemia (ALL).[1][2] Also utilized as a tool compound in cancer research and drug discovery.

Mechanism of Action: Dasatinib is a potent, orally available, second-generation tyrosine kinase

inhibitor.[3] Its primary mechanism of action involves the inhibition of multiple kinases by

binding to the ATP-binding site of both the active and inactive conformations of the target

kinase.[1][3][4] This dual-binding capability provides a significant advantage over first-

generation inhibitors like Imatinib, particularly against mutations that confer resistance.[1][4]

The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase

that drives the proliferation of cancer cells in Philadelphia chromosome-positive (Ph+)

leukemias.[4] By inhibiting BCR-ABL, Dasatinib blocks downstream signaling pathways

responsible for cell growth and survival, ultimately leading to apoptosis of malignant cells.[4]

In addition to BCR-ABL, Dasatinib potently inhibits a range of other kinases at nanomolar

concentrations, including:[1][3][5]
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SRC family kinases (SRC, LCK, YES, FYN)

c-KIT

Ephrin type-A receptor 2 (EPHA2)

Platelet-derived growth factor receptor β (PDGFRβ)

This multi-targeted profile makes Dasatinib a valuable tool for investigating various signaling

pathways and a candidate for broader applications in oncology.[4]

Applications in High-Throughput Screening:

Dasatinib is frequently employed in HTS campaigns for several key purposes:

Positive Control for Kinase Inhibition Assays: Due to its potent and well-characterized activity

against multiple kinases, Dasatinib serves as a reliable positive control when screening for

novel kinase inhibitors. Its inclusion allows for the validation of assay performance and the

normalization of screening data.

Synergistic Drug Screening: HTS assays are used to identify compounds that exhibit

synergistic effects when used in combination with Dasatinib. For example, screens have

identified that Dasatinib acts synergistically with the MEK inhibitor trametinib in low-grade

serous ovarian carcinoma models.[6][7]

Target Deconvolution and Selectivity Profiling: Dasatinib can be used to profile the kinase

selectivity of new chemical entities. By comparing the activity of a novel compound to that of

Dasatinib across a panel of kinases, researchers can determine its specificity and potential

off-target effects.

Identifying Mechanisms of Resistance: Cell-based HTS assays can be designed to screen

for compounds that overcome resistance to Dasatinib. This is crucial for developing next-

generation therapies for patients who relapse.

Data Presentation
Table 1: Inhibitory Activity of Dasatinib against a Panel of Kinases
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Kinase Target IC50 (nM) Assay Type Reference

BCR-ABL (native) < 1 Cell-based [1][3]

BCR-ABL (T315I

mutant)
> 200 Cell-based [1]

SRC 0.5 Biochemical [3]

LCK 1.1 Biochemical [5]

YES 0.4 Biochemical [5]

FYN 0.2 Biochemical [5]

c-KIT 1.2 Biochemical [5]

PDGFRβ 1.4 Biochemical [5]

EPHA2 1.6 Biochemical [5]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols
Protocol 1: ADP-Glo™ Luminescent Kinase Assay for
High-Throughput Screening
This protocol is a common method for quantifying kinase activity by measuring the amount of

ADP produced in a kinase reaction. It is highly amenable to HTS formats.

Objective: To identify inhibitors of a specific tyrosine kinase (e.g., ABL, SRC) from a small

molecule library.

Materials:

Kinase of interest (e.g., recombinant human ABL1)

Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

Dasatinib (as a positive control)
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Test compound library (typically dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Multichannel pipettes or automated liquid handling system

Plate reader with luminescence detection capabilities

Procedure:

Compound Plating: a. Using an automated liquid handler, dispense 50 nL of each test

compound from the library into the wells of a 384-well assay plate. b. For control wells,

dispense 50 nL of DMSO (negative control) and 50 nL of Dasatinib at various concentrations

(positive control and dose-response curve).

Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The

final concentration of ATP should be at or near the Km for the specific kinase. b. Dispense 5

µL of the 2X kinase/substrate master mix into each well of the assay plate containing the pre-

spotted compounds. c. Mix the plate gently for 1 minute. d. Incubate the plate at room

temperature for 60 minutes.

Termination of Kinase Reaction and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to

each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the

plate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated during the kinase reaction into ATP and

provides the necessary components for the luciferase reaction. b. Incubate the plate at room

temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Data Acquisition: a. Measure the luminescence of each well using a plate reader. The light

output is directly proportional to the amount of ADP produced and, therefore, the kinase

activity.
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Data Analysis: a. Normalize the data using the negative (DMSO) and positive (high-

concentration Dasatinib) controls. b. Calculate the percent inhibition for each test compound.

c. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g.,

>50% inhibition or 3 standard deviations from the mean of the negative controls). d. For

active compounds, determine the IC50 value by fitting the dose-response data to a four-

parameter logistic curve.

Visualizations
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Plate Preparation Kinase Reaction Signal Detection Data Analysis

1. Compound Plating
(384-well plate)

2. Add Controls
(DMSO, Dasatinib) 3. Add Kinase/Substrate Mix 4. Incubate (60 min) 5. Add ADP-Glo™ Reagent 6. Incubate (40 min) 7. Add Detection Reagent 8. Incubate (30 min) 9. Read Luminescence 10. Normalize & Calculate

% Inhibition 11. Identify Hits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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